molecular formula C10H16N2O3 B581711 tert-Butyl 2-cyanomorpholine-4-carboxylate CAS No. 1211592-70-9

tert-Butyl 2-cyanomorpholine-4-carboxylate

Cat. No.: B581711
CAS No.: 1211592-70-9
M. Wt: 212.249
InChI Key: GZZBGWUQUIKDNN-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyanomorpholine-4-carboxylate: is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . It is a derivative of morpholine, featuring a tert-butyl ester group and a cyano group attached to the morpholine ring. This compound is primarily used in organic synthesis and as a building block in the preparation of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

The primary targets of “tert-Butyl 2-cyanomorpholine-4-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown . As research progresses, we can expect to gain more insight into the downstream effects of this compound on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact the action of “this compound” is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyanomorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and a cyanating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-cyanomorpholine-4-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting various biological pathways. Its structural features make it a versatile scaffold for designing molecules with potential therapeutic effects .

Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes. Its stability and reactivity make it suitable for large-scale chemical manufacturing .

Comparison with Similar Compounds

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 2-cyanomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZBGWUQUIKDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743296
Record name tert-Butyl 2-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211592-70-9
Record name tert-Butyl 2-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-cyanomorpholine-4-carboxylate
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